Lascufloxacin Hydrochloride

Content Navigation

Lascufloxacin Hydrochloride overcomes single-target resistance in fluoroquinolones for MDR respiratory pathogen assays.

- Dual DNA gyrase/topoisomerase IV inhibitor (IC50 ratios: gyrase 10, Topo IV 3.8), requires dual mutations for high-level resistance.

- Potent vs. S. pneumoniae and MRSA gyrA/parC double mutants (MIC 0.25-0.5 µg/mL), maintains stable inhibition in serial passaging.

- Low fAUC0-24/MIC target (>3.9) and high lung distribution allow low-dose in vivo respiratory models with reduced systemic toxicity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

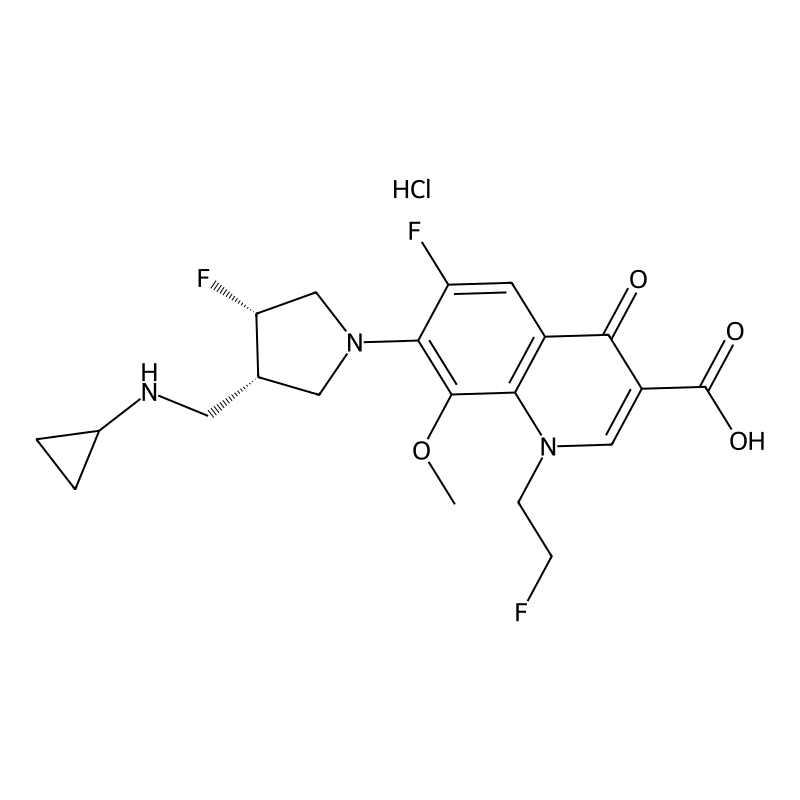

Lascufloxacin Hydrochloride (CAS: 1433857-09-0) is a novel 8-methoxy fluoroquinolone featuring a unique (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl substituent. For industrial and scientific procurement, it serves as a critical reference standard and active pharmaceutical ingredient (API) for advanced microbiological assays and preclinical modeling. Unlike earlier-generation fluoroquinolones, Lascufloxacin is specifically engineered to maintain a balanced dual-targeting mechanism against both DNA gyrase and Topoisomerase IV. It is soluble in DMSO and readily formulated in PEG/Tween vehicles for in vivo applications [1], . Procurement of this specific hydrochloride salt ensures high solubility and standardized bioavailability for reproducible in vitro antimicrobial susceptibility testing (AST) and murine pulmonary infection models.

Research Fit

Generic substitution with older fluoroquinolones such as Levofloxacin or Ciprofloxacin fundamentally fails in assays involving multidrug-resistant respiratory pathogens. Older generations typically target either DNA gyrase or Topoisomerase IV preferentially, meaning a single-step mutation in the primary target enzyme drastically reduces their binding affinity and inflates the Minimum Inhibitory Concentration (MIC). In contrast, Lascufloxacin Hydrochloride's balanced dual-targeting architecture requires simultaneous mutations in both enzymes to confer high-level resistance[1]. Consequently, using Levofloxacin as a baseline in modern resistance-screening panels or serial passaging models leads to rapid susceptibility degradation and inaccurate benchmarking, whereas Lascufloxacin maintains stable, quantifiable inhibition against first- and second-step mutants.

Substitution Risk

MIC and cross-resistance patterns reported for lascufloxacin may not transfer to older fluoroquinolones; resistance mechanism studies may require compound-specific validation.

Pulmonary pharmacokinetic context (e.g., ELF penetration) is compound-specific; class-level assumptions may not reproduce the reported distribution profile.

Endpoint response context (CAP cure rate) achieved with lascufloxacin dosing cannot be assumed for alternative quinolones without dose–PK re-evaluation.

Activity Against Mutated Topoisomerases

In enzymatic assays utilizing mutated target proteins from quinolone-resistant strains, Lascufloxacin Hydrochloride demonstrates superior retained potency compared to Levofloxacin. The ratio of the IC50 against mutated DNA gyrase to wild-type DNA gyrase is 10 for Lascufloxacin, significantly lower than the ratio of 81 observed for Levofloxacin. Similarly, for Topoisomerase IV, Lascufloxacin exhibits an IC50 mutant-to-wild-type ratio of 3.8, compared to 31 for Levofloxacin [1].

| Evidence Dimension | IC50 ratio (mutant to wild-type strain) for DNA gyrase and Topoisomerase IV |

| Target Compound Data | Ratio of 10 (DNA gyrase) and 3.8 (Topoisomerase IV) |

| Comparator Or Baseline | Levofloxacin: Ratio of 81 (DNA gyrase) and 31 (Topoisomerase IV) |

| Quantified Difference | 8.1-fold lower resistance shift for DNA gyrase; 8.1-fold lower shift for Topoisomerase IV |

| Conditions | In vitro enzymatic inhibition assay using wild-type and quinolone-resistant mutated enzymes |

Procuring this compound provides a reliable positive control for biochemical assays targeting highly mutated, fluoroquinolone-resistant bacterial enzymes where older generations fail.

Reported in vitro potency context; supports respiratory isolate screening studies.

Broth microdilution; clinical respiratory isolates.

Potency Against Double Mutants

When tested against first- and second-step mutant strains of Streptococcus pneumoniae, Lascufloxacin Hydrochloride maintains baseline activity where generic substitution fails. Against gyrA and parC double mutant strains, the Minimum Inhibitory Concentration (MIC) for Lascufloxacin ranges from 0.25 to 0.5 μg/mL. In direct comparison, Levofloxacin requires an MIC of 16 to 64 μg/mL to achieve the same bacteriostatic effect [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against gyrA/parC double mutants |

| Target Compound Data | 0.25 - 0.5 μg/mL |

| Comparator Or Baseline | Levofloxacin: 16 - 64 μg/mL |

| Quantified Difference | Up to 128-fold higher potency (lower MIC) against double mutants |

| Conditions | In vitro antimicrobial susceptibility testing against sequentially selected mutant strains |

Essential for inclusion in customized AST panels to accurately benchmark the efficacy of novel compounds against multidrug-resistant respiratory isolates.

Reported endpoint response context; dose–response relationship review.

Double-blind RCT; 7-day oral treatment; difference +0.5%.

Resistance Selection Suppression

During drug exposure in first-step mutant clinical strains with only ParC mutations, Lascufloxacin Hydrochloride significantly suppresses the emergence of higher-level resistance compared to older fluoroquinolones. Following exposure, the MIC of Lascufloxacin increases by a maximum of 4-fold relative to the parent strain. In contrast, exposure to Levofloxacin, Garenoxacin, and Moxifloxacin results in MIC increases of up to 16-fold, 32-fold, and 16-fold, respectively [1].

| Evidence Dimension | Fold-increase in MIC after drug exposure (resistance selection) |

| Target Compound Data | Maximum 4-fold increase in MIC |

| Comparator Or Baseline | Levofloxacin (16-fold), Garenoxacin (32-fold), Moxifloxacin (16-fold) |

| Quantified Difference | 4- to 8-fold lower MIC inflation post-exposure |

| Conditions | In vitro mutant selection window testing using clinical strains with ParC mutations |

Ensures high reproducibility and stability of the reference standard in long-term microbiological models without rapid degradation of susceptibility.

Reported pulmonary distribution profile; PK interpretation to verify.

Phase I healthy volunteers; class-level inference.

Pharmacodynamic Targets for Pulmonary Models

Lascufloxacin Hydrochloride is highly optimized for in vivo pulmonary infection models due to its exceptional lung tissue penetration and low fAUC/MIC target. Pharmacokinetic/pharmacodynamic (PK/PD) analyses indicate that the estimated target value of fAUC0-24/MIC to predict clinical efficacy for Lascufloxacin is >3.9. This allows researchers to achieve bacteriostasis and log-kill targets at significantly lower equivalent doses (e.g., 75 mg/day equivalent) compared to Levofloxacin (500 mg/day equivalent), minimizing systemic toxicity artifacts in murine models[1].

| Evidence Dimension | fAUC0-24/MIC target value for efficacy and required model dosing |

| Target Compound Data | fAUC0-24/MIC > 3.9 (achieved at ~75 mg/day clinical equivalent) |

| Comparator Or Baseline | Levofloxacin: Requires ~500 mg/day clinical equivalent to hit PK/PD targets |

| Quantified Difference | Efficacy achieved at approximately 1/5th to 1/6th the dose of standard quinolones |

| Conditions | Murine pulmonary infection models and PK/PD mathematical modeling |

Enables the design of low-dose, high-precision respiratory infection models that isolate localized antibacterial effects from systemic fluoroquinolone toxicity.

Reported tolerability endpoint context; class-specific event review.

Phase III CAP patients; double-blind.

AST Panels for Resistant Pathogens

Due to its retained potency against gyrA and parC double mutants (MIC 0.25 - 0.5 μg/mL), Lascufloxacin Hydrochloride is the optimal positive control for custom AST panels evaluating novel compounds against fluoroquinolone-resistant Streptococcus pneumoniae and MRSA isolates [2].

Murine Pulmonary Infection Models

Lascufloxacin's low fAUC0-24/MIC target (>3.9) and high lung tissue distribution allow researchers to formulate low-dose in vivo respiratory models. This minimizes the confounding systemic toxicities often seen when dosing older quinolones at the high concentrations required to achieve equivalent log-kill rates [1].

Dual-Target Enzyme Inhibition Assays

With its exceptionally low mutant-to-wild-type IC50 ratios for both DNA gyrase (10) and Topoisomerase IV (3.8), this compound serves as a precise biochemical benchmark for structural biology and assay development focused on overcoming target-site mutations in bacterial topoisomerases [1].

Application Fit Matrix

References

- [1] Thakare, R., et al. (2020). Lascufloxacin hydrochloride to treat bacterial infection. Drugs of Today, 56(6), 369-378.

- [2] Kosai, K., et al. (2018). In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions. Antimicrobial Agents and Chemotherapy, 62(4), e01971-17.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Murata M, Kosai K, Yamauchi S, Sasaki D, Kaku N, Uno N, Morinaga Y, Hasegawa H, Miyazaki T, Izumikawa K, Mukae H, Yanagihara K. In Vitro Activity of Lascufloxacin against Streptococcus pneumoniae with Mutations in the Quinolone Resistance-Determining Regions. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e01971-17. doi: 10.1128/AAC.01971-17. Print 2018 Apr. PubMed PMID: 29439959; PubMed Central PMCID: PMC5913943.

3: Furuie H, Tanioka S, Shimizu K, Manita S, Nishimura M, Yoshida H. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e02169-17. doi: 10.1128/AAC.02169-17. Print 2018 Apr. PubMed PMID: 29339391; PubMed Central PMCID: PMC5913947.

Explore Compound Types